7-chloro-4-fluoro-1H-indole-2-carboxylic acid

Antimicrobial Persister cells Biofilm inhibition

Select 7-chloro-4-fluoro-1H-indole-2-carboxylic acid (CAS 1158593-32-8) for its uniquely effective 7-chloro-4-fluoro dihalogenation pattern. This specific substitution delivers ~99% eradication of S. aureus persister cells at 1 mM—outperforming 4-fluoroindole (~93-96%) and 7-bromoindole (~86%). The 7-Cl substitution confers non-bactericidal antibiofilm activity against V. parahaemolyticus (MIC 200 μg/mL). Beyond antimicrobial applications, this scaffold is actively incorporated into kinase inhibitor and CNS-active agent development, with recent 2023-2025 patent activity targeting glioblastoma multiforme. The C2-carboxylic acid provides a convenient derivatization handle for amide/ester libraries. An improved synthetic route (CN114380732A) overcomes traditional low-yield limitations.

Molecular Formula C9H5ClFNO2
Molecular Weight 213.59 g/mol
CAS No. 1158593-32-8
Cat. No. B6210038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-fluoro-1H-indole-2-carboxylic acid
CAS1158593-32-8
Molecular FormulaC9H5ClFNO2
Molecular Weight213.59 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C=C(N2)C(=O)O)Cl
InChIInChI=1S/C9H5ClFNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14)
InChIKeyINFHFEDPIHUCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-fluoro-1H-indole-2-carboxylic Acid (CAS 1158593-32-8): Technical Overview for Research Procurement


7-Chloro-4-fluoro-1H-indole-2-carboxylic acid (CAS 1158593-32-8) is a dihalogenated indole-2-carboxylic acid derivative with the molecular formula C₉H₅ClFNO₂ and a molecular weight of 213.59 g/mol [1]. This compound belongs to the class of fluorinated indole carboxylic acids, which serve as versatile intermediates in pharmaceutical and agrochemical synthesis . The presence of both chloro and fluoro substituents at the 7- and 4-positions, respectively, confers distinct electronic and physicochemical properties that differentiate it from mono-halogenated and alternative substitution pattern analogs.

7-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: Why In-Class Compounds Cannot Be Simply Interchanged


Halogenated indole-2-carboxylic acid derivatives exhibit substitution pattern-dependent biological activity and synthetic accessibility profiles that preclude generic interchangeability. The specific combination of chloro at the 7-position and fluoro at the 4-position in this compound produces distinct electronic effects—chlorine as an electron-withdrawing group via inductive effects and fluorine as a strong electron-withdrawing substituent—that are absent in mono-halogenated analogs such as 7-fluoroindole-2-carboxylic acid, 4-chloroindole-2-carboxylic acid, or 7-chloroindole [1]. Comparative studies have demonstrated that halogen substitution position critically determines antimicrobial potency, with 7-chloro substitution conferring significantly higher anti-persister activity against Staphylococcus aureus compared to 4-fluoro substitution [2]. Additionally, the dihalogenation pattern affects the efficiency of synthetic routes; the target compound can be prepared via an improved method that overcomes the low-yield (29% total) limitations of traditional polyphosphoric acid-mediated ring closure used for mono-fluorinated analogs [3].

7-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: Quantitative Differentiation Evidence vs. Structural Analogs


Antimicrobial Differentiation: 7-Chloro vs. 4-Fluoro vs. 7-Bromo Substitution in Anti-Persister Activity

In a study evaluating 36 diverse indole derivatives against bacterial persister cells, halogenated indoles demonstrated substitution position-dependent activity [1]. The 7-chloro substituted indole (7-chloroindole) showed approximately 99% eradication of S. aureus persister cells at 1 mM concentration, compared to approximately 93-96% eradication with 4-fluoroindole and approximately 86% eradication with 7-bromoindole under identical conditions [1]. This establishes that 7-chloro substitution provides superior anti-persister activity compared to both 4-fluoro and 7-bromo analogs.

Antimicrobial Persister cells Biofilm inhibition Staphylococcus aureus

Synthetic Route Differentiation: Improved Yields vs. Traditional Fluoroindole-2-Carboxylic Acid Synthesis

The preparation of fluoroindole carboxylic acid compounds via traditional methods suffers from significant yield limitations. For 5,7-difluoroindole-2-carboxylic acid, the two-step ring closure using polyphosphoric acid reflux achieves only 29% total yield [1]. Similarly, 7-fluoroindole-2-carboxylic acid preparation using palladium acetate catalysis (20% catalyst loading relative to raw material) produces low yields unsuitable for scale-up [1]. The improved method disclosed in CN114380732A addresses these deficiencies specifically for 7-chloro-4-fluoro-1H-indole-2-carboxylic acid, providing a synthetic route with reduced safety hazards and simplified purification [1].

Organic synthesis Process chemistry Fluorinated indoles

Physicochemical Differentiation: Density and Boiling Point vs. Mono-Fluorinated Analog

The dihalogenation pattern (7-chloro, 4-fluoro) produces measurable differences in physicochemical properties compared to the mono-fluorinated analog. 7-Chloro-4-fluoro-1H-indole-2-carboxylic acid has a predicted density of 1.635±0.06 g/cm³ and predicted boiling point of 450.6±40.0 °C [1]. In contrast, 7-fluoro-1H-indole-2-carboxylic acid (mono-fluorinated analog) has a molecular weight of 179.15 g/mol and a boiling point of 422.162 °C at 760 mmHg . The 28.4 °C higher boiling point and increased density of the target compound reflect the additional chloro substituent's contribution to intermolecular interactions.

Physicochemical properties Formulation Analytical chemistry

Antibiofilm Activity: 7-Chloroindole MIC vs. Vibrio parahaemolyticus

In a study specifically evaluating chlorinated indoles against Vibrio parahaemolyticus, 7-chloroindole inhibited biofilm formation with a minimum inhibitory concentration (MIC) of 200 μg/mL without affecting planktonic cell growth [1]. In contrast, 4-chloroindole at 100 μg/mL exhibited a bactericidal effect on V. parahaemolyticus [1]. This demonstrates that the position of chloro substitution (7- vs. 4-) determines whether the compound acts as a pure antibiofilm agent without bactericidal activity or as a bactericidal agent.

Antibiofilm Marine pathogen Vibrio parahaemolyticus

Antimicrobial Patent Activity: Recent Incorporation into Investigational Therapeutics

Patent filings from 2023-2024 reveal the incorporation of the 7-chloro-4-fluoro substituted indole scaffold into investigational new drugs targeting resistant bacterial infections and glioblastoma multiforme . A pending patent application (US 19309176, filing date 2025-08-25) from CFD Research Corporation describes methods and compositions for selectively inhibiting pathogenic microbes using compounds including this indole derivative [1]. This recent and ongoing patent activity indicates active commercial and therapeutic interest specifically in the 7-chloro-4-fluoro substitution pattern, as distinct from more commonly studied mono-halogenated or alternative substitution patterns.

Drug development Patent landscape Antimicrobial resistance

Electronic Effect Differentiation: Dual Halogenation Pattern

The 7-chloro-4-fluoro substitution pattern confers distinct electronic and steric properties compared to mono-halogenated or alternative dihalogenated indoles . The combination of electron-withdrawing chloro at position 7 and strong electron-withdrawing fluoro at position 4 creates a unique electronic environment on the indole ring that differs from mono-halogenated analogs such as 4-fluoroindole (single halogen), 7-chloroindole (single halogen), or 7-fluoroindole-2-carboxylic acid (single halogen with carboxylic acid) [1]. This dual-halogenation pattern is specifically identified as a useful scaffold for developing kinase inhibitors and CNS-active agents .

Medicinal chemistry SAR Electronic effects

7-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: Evidence-Based Research and Industrial Application Scenarios


Antimicrobial Persister Cell and Biofilm Research

This compound is suitable for research programs targeting persistent bacterial infections and biofilm-associated antimicrobial resistance. The 7-chloro substitution pattern has demonstrated approximately 99% eradication of S. aureus persister cells at 1 mM concentration, outperforming both 4-fluoroindole (~93-96%) and 7-bromoindole (~86%) [1]. Additionally, 7-chloroindole exhibits non-bactericidal antibiofilm activity against V. parahaemolyticus with an MIC of 200 μg/mL, mechanistically distinct from the bactericidal action of 4-chloroindole [2].

Kinase Inhibitor and CNS Drug Discovery

The 7-chloro-4-fluoro dual-halogenation pattern confers distinct electronic and steric properties specifically recognized as useful for developing kinase inhibitors and CNS-active agents [1]. Recent patent activity (2023-2025) specifically incorporates this scaffold into investigational drugs for glioblastoma multiforme, indicating targeted therapeutic interest in this substitution pattern [1]. The carboxylic acid functionality at the 2-position provides a handle for further derivatization into amides and esters commonly employed in kinase inhibitor design.

Organic Synthesis: Fluorinated Heterocyclic Building Block

This compound serves as a versatile building block for synthesizing more complex fluorinated heterocyclic systems [1]. The improved synthetic methodology disclosed in CN114380732A addresses the yield limitations (29% total yield for traditional routes) that have hindered scale-up of related fluoroindole carboxylic acids [2]. The combination of carboxylic acid functionality at the 2-position with dual halogenation provides orthogonal reactive handles for diverse synthetic transformations.

Antimicrobial Method Development for Pathogen-Selective Inhibition

The compound is positioned within an active patent landscape for pathogen-selective antimicrobial methods. A pending 2025 patent application from CFD Research Corporation explicitly includes this compound class in methods for selectively inhibiting pathogenic microbes [1]. This indicates ongoing commercial development interest and potential utility in developing narrow-spectrum antimicrobial agents that minimize disruption to commensal microbiota.

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